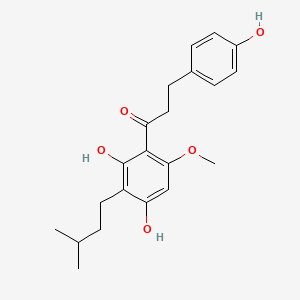

Tetrahydroxanthohumol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydroxanthohumol is a synthetic derivative of xanthohumol, a prenylated flavonoid found in the female flowers of the hop plant (Humulus lupulus). This compound has garnered significant attention due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrahydroxanthohumol can be synthesized through the hydrogenation of xanthohumol. The process involves the use of hydrogen gas in the presence of a palladium catalyst under controlled conditions. This reaction reduces the double bonds in xanthohumol, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves microbial transformation using enzyme systems derived from fungi. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .

Analyse Des Réactions Chimiques

Structural Stability and Reactivity

TXN’s hydrogenated structure prevents metabolic conversion into estrogenic compounds, unlike its parent compound XN . This stability is critical for its therapeutic potential, as it avoids off-target estrogenic effects.

Molecular Interactions with PPARγ

TXN acts as a PPARγ antagonist , binding to the receptor’s ligand-binding domain with an IC₅₀ comparable to pioglitazone (a known PPARγ agonist) but 8–10 times stronger than oleate . Molecular docking simulations reveal that TXN interacts with key residues in the PPARγ pocket, including Ser342 and His449 , through hydrogen bonding and hydrophobic interactions .

| Compound | IC₅₀ (PPARγ binding) | Relative Binding Strength |

|---|---|---|

| Pioglitazone | ~10 µM | Reference standard |

| TXN | ~10 µM | Comparable to pioglitazone |

| Oleate | ~80 µM | 8–10× weaker than TXN |

In Vitro and In Vivo Transformations

-

Cellular Differentiation Inhibition : TXN suppresses rosiglitazone-induced differentiation of 3T3-L1 preadipocytes by downregulating lipogenesis-related genes (e.g., FASN, SREBP-1) .

-

Metabolic Pathway Modulation : TXN alters gut microbiota diversity and bile acid metabolism in mice, reducing inflammation and lipid accumulation .

Therapeutic Implications

TXN’s ability to antagonize PPARγ and modulate metabolic pathways positions it as a candidate for treating obesity, hepatic steatosis, and insulin resistance. Its non-estrogenic profile and higher bioavailability (5–12× greater tissue concentrations than XN) enhance its therapeutic efficacy .

Key Research Findings

-

PPARγ Antagonism : TXN binds to PPARγ with high affinity, inhibiting adipogenesis and promoting lipolysis .

-

Structural Advantages : Hydrogenation eliminates estrogenic metabolites, improving safety profiles .

-

Metabolic Effects : Reduces hepatic lipid accumulation and improves glucose metabolism in HFD-fed mice .

Applications De Recherche Scientifique

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.

Mécanisme D'action

Tetrahydroxanthohumol exerts its effects by antagonizing the peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor protein regulates gene expression related to glucose metabolism and fatty acid storage. By binding to PPARγ, this compound inhibits its activation, thereby reducing lipid accumulation and improving metabolic health .

Comparaison Avec Des Composés Similaires

Xanthohumol: The parent compound of tetrahydroxanthohumol, known for its anti-inflammatory and anti-cancer properties.

α,β-Dihydroxanthohumol: Another derivative of xanthohumol with similar pharmacological activities.

Uniqueness: this compound is unique due to its higher bioavailability and effectiveness in ameliorating metabolic disorders compared to its parent compound, xanthohumol. Its ability to accumulate in higher concentrations in the liver, muscle, and plasma makes it a more potent therapeutic agent .

Propriétés

Formule moléculaire |

C21H26O5 |

|---|---|

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

1-[2,4-dihydroxy-6-methoxy-3-(3-methylbutyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C21H26O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h5-6,8-9,12-13,22,24-25H,4,7,10-11H2,1-3H3 |

Clé InChI |

RNYWSIACWNMMEO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCC1=C(C(=C(C=C1O)OC)C(=O)CCC2=CC=C(C=C2)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.